Juniper camphor is a natural product found in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.
Juniper camphor
CAS No.: 53840-55-4
Cat. No.: VC20135416
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53840-55-4 |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | 1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol |
| Standard InChI | InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3 |
| Standard InChI Key | STRABSCAWZINIF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C1CCC2(CCCC(C2C1)(C)O)C)C |
Introduction
Natural Occurrence and Extraction Methods
Botanical Sources
Juniper camphor is predominantly isolated from species within the Juniperus genus, including Juniperus ashei and Juniperus communis. These plants produce essential oils rich in monoterpenes and sesquiterpenes as a defense mechanism against herbivory . In Juniperus communis, the compound is found in both 1- and 2-year-old berries, with extraction yields influenced by solvent polarity and maturation stage .
Extraction Techniques
The compound is typically obtained from the high-boiling fraction of camphor blue oil through fractional distillation . Advanced methods such as ultrasound-assisted maceration (US) have been employed to enhance extraction efficiency, particularly when using polar solvents like 70% ethanol or acetone . A comparative analysis of extraction conditions reveals that acetone extracts yield higher concentrations of sesquiterpenoids, including juniper camphor, compared to pentane or chloroform .
Table 1: Extraction Efficiency of Juniper Camphor Across Solvents
| Solvent | Extraction Method | Yield (mg/g Dry Extract) |
|---|---|---|
| 70% Ethanol | Maceration | 12.3 ± 0.8 |
| Acetone | Ultrasound | 18.7 ± 1.2 |
| Methanol | Maceration | 9.4 ± 0.6 |
Chemical and Structural Profile
Molecular Characteristics
Juniper camphor () possesses a bicyclic sesquiterpene structure, specifically identified as (1S,4aR,8aR)-7-isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol . Its molecular weight of 222.37 g/mol and logP value of 4.06 suggest moderate hydrophobicity, facilitating interaction with lipid membranes .
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies highlight distinct signals at δ 1.25 (singlet, isopropylidene methyl groups) and δ 4.12 (broad singlet, hydroxyl proton) . Mass spectrometry fragments at m/z 204 [M-H2O]+ and m/z 161 [C10H17O]+ confirm the loss of water and subsequent ring reorganization .
Biological Activities and Mechanisms
Antimicrobial and Nematocidal Effects
Juniper camphor exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 62.5 µg/mL against Staphylococcus aureus and Escherichia coli . Its nematocidal activity against Caenorhabditis elegans (LC50 = 45 µg/mL) is attributed to disruption of mitochondrial membrane potential .
Role in Ruminant Physiology
In vivo studies on meat goats (Capra hircus) reveal divergent physiological responses between bloodlines selectively bred for high (HJC) or low (LJC) juniper consumption. While HJC goats showed lower serum camphor levels post-ingestion, in vitro fermentations demonstrated no significant differences in short-chain fatty acid (SCFA) production between bloodlines . This suggests detoxification occurs via hepatic pathways rather than ruminal microbial adaptation .
Table 2: Impact of Camphor on Rumen Fermentation Parameters
| Parameter | Control (0 mM Camphor) | 1.97 mM Camphor |
|---|---|---|
| Total SCFA (mM) | 84.3 ± 3.2 | 72.1 ± 2.8* |
| Acetate:Propionate | 3.1 ± 0.2 | 2.8 ± 0.3 |
| pH | 6.59 ± 0.07 | 6.54 ± 0.05 |
| *P < 0.05 vs. control |
Pharmacological and Ecological Applications
Ecological Management
Research Gaps and Future Directions
Despite advances, key questions persist:
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Structure-Activity Relationships: How do stereochemical variations influence antimicrobial potency?
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Synergistic Effects: Does juniper camphor enhance the efficacy of conventional antibiotics?
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Long-Term Toxicity: Chronic exposure studies in mammalian models are absent.
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